molecular formula C8H8FNO3S B2412599 2-Fluoro-5-(methanesulfinylamino)benzoic acid CAS No. 1850966-36-7

2-Fluoro-5-(methanesulfinylamino)benzoic acid

Cat. No. B2412599
CAS RN: 1850966-36-7
M. Wt: 217.21
InChI Key: IGRPJVZLUIJYTC-UHFFFAOYSA-N
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Description

“2-Fluoro-5-(methanesulfinylamino)benzoic acid” is a chemical compound with the CAS Number: 1850966-36-7 . It has a molecular weight of 217.22 . The IUPAC name for this compound is 2-fluoro-5-((methylsulfinyl)amino)benzoic acid .


Molecular Structure Analysis

The InChI code for “2-Fluoro-5-(methanesulfinylamino)benzoic acid” is 1S/C8H8FNO3S/c1-14(13)10-5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Fluoro-5-(methanesulfinylamino)benzoic acid” is a powder . It should be stored at temperatures below -10°C .

Scientific Research Applications

Fluorinated Compounds in Aromatic Metabolite Detection

  • A study by Londry and Fedorak (1993) investigated the use of fluorinated compounds, similar to 2-Fluoro-5-(methanesulfinylamino)benzoic acid, in detecting aromatic metabolites in a methanogenic consortium. The research demonstrated a novel demethylation reaction, which is important for understanding the degradation pathway of certain organic compounds in anaerobic environments (Londry & Fedorak, 1993).

In Analyzing Vibrational Spectra and Biological Activity

  • The study of 2-amino-5-fluorobenzoic acid by Xavier and Joe (2011) involved the use of Fourier-transform Raman and infrared spectra. This research is significant as it provides insights into the vibrational properties and potential biological activity of halogen-substituted benzoic acids, which are structurally related to 2-Fluoro-5-(methanesulfinylamino)benzoic acid (Xavier & Joe, 2011).

Synthesis and Structural Studies

  • Research by Li et al. (2014) on the synthesis of a linear trinuclear cobalt cluster using 5-fluoro-2-hydroxy-benzoic acid, a compound similar in structure to 2-Fluoro-5-(methanesulfinylamino)benzoic acid, demonstrates the utility of fluorinated benzoic acids in the synthesis of novel chemical structures with potential applications in material science and catalysis (Li et al., 2014).

Application in Herbicide Development

  • A study by Hamprecht, Würzer, and Witschel (2004) explored how the selective fluorine substitution in benzoic acids can significantly alter the herbicidal properties of compounds like bentranil. This research is relevant for understanding how modifications in compounds like 2-Fluoro-5-(methanesulfinylamino)benzoic acid can lead to new, more effective agricultural chemicals (Hamprecht, Würzer, & Witschel, 2004).

Safety and Hazards

This compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It should be handled under inert gas and protected from moisture .

properties

IUPAC Name

2-fluoro-5-(methanesulfinamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3S/c1-14(13)10-5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRPJVZLUIJYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)NC1=CC(=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(methanesulfinylamino)benzoic acid

CAS RN

1850966-36-7
Record name 2-fluoro-5-(methanesulfinylamino)benzoic acid
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